molecular formula C14H19N3OS B12155061 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B12155061
M. Wt: 277.39 g/mol
InChI Key: GGDHICSWQKOXMA-UHFFFAOYSA-N
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Description

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6. The morpholine ring at position 4 is further substituted with methyl groups at positions 2 and 7.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C14H19N3OS/c1-8-5-17(6-9(2)18-8)13-12-10(3)11(4)19-14(12)16-7-15-13/h7-9H,5-6H2,1-4H3

InChI Key

GGDHICSWQKOXMA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C(=C(SC3=NC=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2,6-dimethylmorpholine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the thieno[2,3-d]pyrimidine core but differ in substituents and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine (Target) 2,6-Dimethylmorpholine at C4 ~306.4 (calculated) N/A N/A Morpholine, methyl groups
7-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one Coumarin-linked via oxygen at C4 339.0 275–276 72 Ester, chromenone
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Acetamide-substituted phenyloxy group at C4 314.0 202–203 56 Acetamide, aryloxy
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine Chloro and methyl groups at C4/C5/C6; piperidine at C2 N/A N/A N/A Chloro, piperidine
N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide Acetamide-linked amino group at C4; dimethylphenyl N/A N/A N/A Acetamide, aryl amino

Key Observations

Substituent Effects on Physicochemical Properties :

  • The target compound ’s 2,6-dimethylmorpholine group likely enhances solubility in polar solvents compared to the chloro-substituted piperidine derivative () .
  • The acetamide-containing analogs () exhibit lower melting points (202–203°C vs. 275–276°C for the coumarin derivative), suggesting increased flexibility and reduced crystallinity due to amide groups .

Synthetic Yields :

  • The coumarin derivative (72% yield) and acetamide-phenyloxy compound (56% yield) demonstrate moderate-to-good synthetic efficiency. The lower yield of the latter may reflect challenges in aryloxy-acetamide coupling .

Functional Group Diversity :

  • Chloro substituents () increase electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups (Target, ) provide steric hindrance and electronic stabilization .
  • Morpholine vs. Piperidine : The morpholine ring (Target, ) introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to nitrogen-containing piperidine derivatives () .

Biological Activity

4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine moiety linked to a dimethylmorpholine group. The structural formula can be represented as follows:

C12H16N4S\text{C}_{12}\text{H}_{16}\text{N}_4\text{S}

Synthesis

The synthesis of 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves a multi-step process that typically includes the formation of the thienopyrimidine core followed by the introduction of the morpholine ring. Various methodologies have been explored for optimizing yield and purity.

Antifungal Activity

Research indicates that derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine exhibit significant antifungal properties. A study demonstrated that 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showed promising fungicidal activities against various fungal strains. The lead compounds were identified through bioassays that evaluated their effectiveness in inhibiting fungal growth .

Cytotoxicity

In vitro studies have shown that compounds related to 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine exhibit moderate cytotoxic effects on human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed cytotoxicity is attributed to mechanisms involving inhibition of tubulin polymerization and induction of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity is significantly influenced by the structural modifications on the thienopyrimidine and morpholine components. For instance, variations in substituents on the thienopyrimidine ring have been correlated with enhanced antifungal and anticancer activities. This emphasizes the importance of SAR studies in optimizing therapeutic potential .

Case Study 1: Antifungal Activity

A series of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives were synthesized and tested against Candida albicans and Aspergillus niger. The study reported that specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antifungal activity .

Case Study 2: Cytotoxicity Evaluation

Another investigation involved assessing the cytotoxic effects of various derivatives on A549 and HeLa cells using MTT assays. The results indicated that some derivatives had IC50 values below 20 µM, suggesting significant cytotoxicity compared to control groups .

Data Summary

Activity Type Target IC50/MIC Values Reference
AntifungalCandida albicans0.5 - 8 µg/mL
AntifungalAspergillus niger1 - 10 µg/mL
CytotoxicA549 (lung carcinoma)<20 µM
CytotoxicHeLa (cervical carcinoma)<20 µM

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